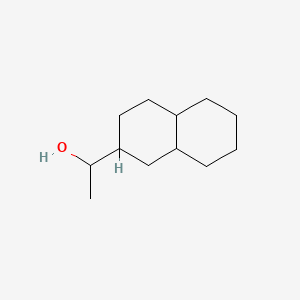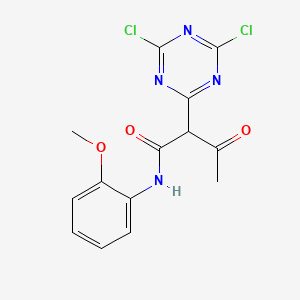
1,3,5-Triazine-2-acetamide, alpha-acetyl-4,6-dichloro-N-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide typically involves the following steps:
Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as cyanuric chloride.
Substitution reactions: Chlorine atoms at positions 4 and 6 can be introduced through halogenation reactions.
Acetylation and amidation: The acetyl group and the N-(2-methoxyphenyl) group can be introduced through acylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Controlled temperature and pressure: To maintain reaction efficiency and safety.
Use of catalysts: To accelerate the reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can undergo various chemical reactions, including:
Substitution reactions: Where chlorine atoms can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the acetyl or methoxy groups.
Hydrolysis: Leading to the breakdown of the compound into simpler molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Acids or bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions.
Wissenschaftliche Forschungsanwendungen
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: For studying enzyme interactions and inhibition.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: In the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modifying their activity.
Receptors: Binding to specific receptors to exert biological effects.
Pathways: Affecting biochemical pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can be compared with other triazine derivatives such as:
2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides.
2,4-diamino-6-chloro-1,3,5-triazine: Used in pharmaceuticals.
The uniqueness of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71033-01-7 |
|---|---|
Molekularformel |
C14H12Cl2N4O3 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
2-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H12Cl2N4O3/c1-7(21)10(11-18-13(15)20-14(16)19-11)12(22)17-8-5-3-4-6-9(8)23-2/h3-6,10H,1-2H3,(H,17,22) |
InChI-Schlüssel |
QFKHNOLBVWLNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=NC(=NC(=N1)Cl)Cl)C(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


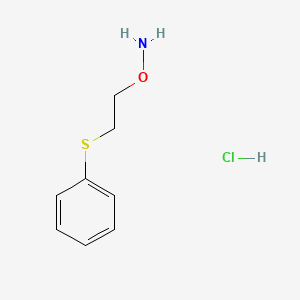
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)


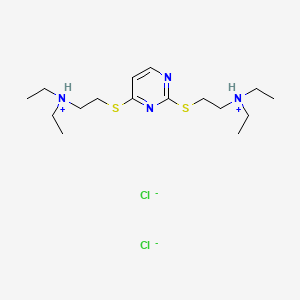

![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
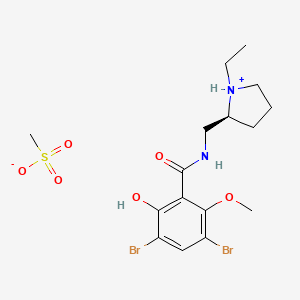
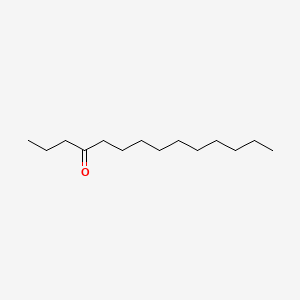
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
